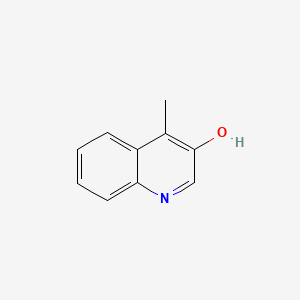

4-Methylquinolin-3-ol

Übersicht

Beschreibung

4-Methylquinolin-3-ol is a derivative of quinoline, a nitrogen-containing bicyclic compound . It contains a total of 22 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic hydroxyl, and 1 Pyridine .

Synthesis Analysis

There are various synthesis protocols for the construction of quinoline and its derivatives. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular formula of 4-Methylquinolin-3-ol is C10H9NO . It contains 10 Carbon atoms, 9 Hydrogen atoms, 1 Nitrogen atom, and 1 Oxygen atom .Chemical Reactions Analysis

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis

4-Methylquinolin-3-ol has a molecular weight of 159.19 g/mol . More detailed physical and chemical properties are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen

Drug Discovery and Medicinal Chemistry

4-Methylquinolin-3-ol serves as a vital scaffold in drug discovery due to its structural significance in medicinal chemistry . It forms the core structure for various pharmacologically active compounds, including those with antibacterial, antimalarial, and anticancer properties . The compound’s versatility allows for the synthesis of novel derivatives with enhanced biological activity, making it a cornerstone in the development of new therapeutic agents.

Industrial Chemistry

In industrial chemistry, 4-Methylquinolin-3-ol is utilized for its heterocyclic aromatic properties, which are essential in the synthesis of dyes, pigments, and other industrial materials . Its molecular structure is conducive to various chemical reactions, making it a valuable intermediate in the production of complex organic compounds.

Synthetic Organic Chemistry

The compound is extensively used in synthetic organic chemistry as a precursor for constructing complex molecular architectures . It is involved in classical synthesis protocols and modern methodologies, such as transition metal-catalyzed reactions and green chemistry approaches, to create diverse synthetic products .

Antioxidant Activity Studies

Recent studies have highlighted the antioxidant potential of quinoline derivatives, including 4-Methylquinolin-3-ol . These compounds exhibit significant antioxidant activity, which is crucial in combating oxidative stress and may play a role in preventing diseases associated with oxidative damage.

Material Science

Quinoline derivatives are gaining importance in material science for their photophysical properties, which are useful in the development of fluorescence probes and sensors . The structural features of 4-Methylquinolin-3-ol derivatives influence their photophysical behavior, making them suitable for various applications in materials science.

Photophysical Properties Research

The photophysical properties of 4-Methylquinolin-3-ol and its derivatives are subjects of active research due to their relevance in fluorescence-based applications . Studies focus on UV-Vis absorption, fluorescence maxima, and quantum yields to understand and utilize these compounds in scientific and technological applications.

Safety and Hazards

Wirkmechanismus

Target of Action

4-Methylquinolin-3-ol is a derivative of quinoline . Quinoline derivatives are known to have a wide range of pharmacological properties and are used in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . .

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death

Biochemical Pathways

Quinoline derivatives are known to have a wide range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . These activities suggest that quinoline derivatives likely interact with multiple biochemical pathways.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Action Environment

It is known that the compound is soluble in water , which could potentially influence its distribution and action in aqueous environments within the body.

Eigenschaften

IUPAC Name |

4-methylquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-8-4-2-3-5-9(8)11-6-10(7)12/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYWRHDNJCNVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=CC=CC=C12)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211251 | |

| Record name | 3-Quinolinol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylquinolin-3-ol | |

CAS RN |

6220-93-5 | |

| Record name | 3-Quinolinol, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006220935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinolinol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

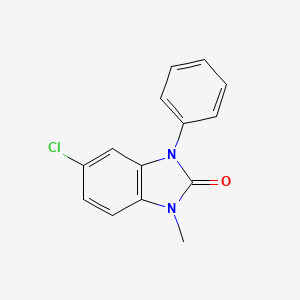

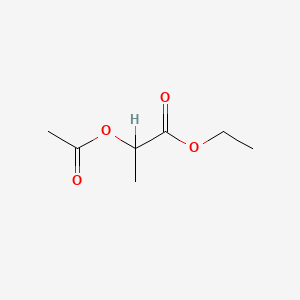

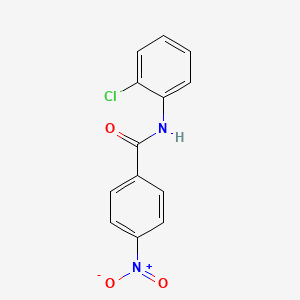

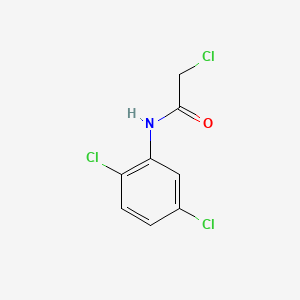

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.